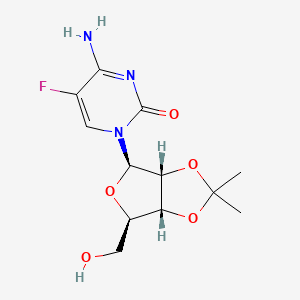

5-Fluoro-2',3'-O-isopropylidenecytidine

Description

BenchChem offers high-quality 5-Fluoro-2',3'-O-isopropylidenecytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2',3'-O-isopropylidenecytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O5/c1-12(2)20-7-6(4-17)19-10(8(7)21-12)16-3-5(13)9(14)15-11(16)18/h3,6-8,10,17H,4H2,1-2H3,(H2,14,15,18)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMASXBIJKIMMGC-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)F)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 5-Fluoro-2',3'-O-isopropylidenecytidine (CAS 61787-04-0)

Executive Summary

5-Fluoro-2',3'-O-isopropylidenecytidine (CAS 61787-04-0) is a critical synthetic intermediate in the development of fluoropyrimidine-based antimetabolites. Its primary industrial significance lies in its role as the gateway precursor for the synthesis of Capecitabine (Xeloda®) , an orally administered prodrug of 5-Fluorouracil (5-FU) used in the treatment of metastatic breast and colorectal cancers.

By selectively protecting the 2' and 3' hydroxyl groups of the ribose moiety with an isopropylidene (acetonide) group, this compound allows for regio-selective functionalization at the 5'-hydroxyl or the N4-amino positions. This guide details the physicochemical properties, validated synthesis protocols, and quality control parameters required for the rigorous handling of this compound in drug discovery and process chemistry environments.

Chemical Identity & Physicochemical Properties

| Property | Specification |

| Chemical Name | 5-Fluoro-2',3'-O-isopropylidenecytidine |

| CAS Number | 61787-04-0 |

| Synonyms | 2',3'-O-Isopropylidene-5-fluorocytidine; 5-Fluoro-2',3'-O-(1-methylethylidene)cytidine |

| Molecular Formula | C₁₂H₁₆FN₃O₅ |

| Molecular Weight | 301.27 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 190–192 °C (dec.)[1] |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water; Insoluble in Hexane |

| pKa | ~2.5 (N3 protonation), ~13 (Sugar OH) |

| Stability | Stable under anhydrous conditions; Hydrolyzes in aqueous acid to 5-fluorocytidine |

Synthetic Utility & Mechanism[2][3]

The "Gateway" Protection Strategy

The strategic value of CAS 61787-04-0 is the acetonide protection of the cis-diol system. In nucleoside chemistry, the 2' and 3' hydroxyls are chemically similar and difficult to differentiate. By locking them into a cyclic ketal, the 5'-hydroxyl group becomes the sole free primary alcohol, and the N4-amine remains available for carbamoylation—the key step in Capecitabine synthesis.

Diagram 1: Synthesis of 5-Fluoro-2',3'-O-isopropylidenecytidine

The following workflow illustrates the acid-catalyzed ketalization of 5-fluorocytidine using 2,2-dimethoxypropane (DMP) as the acetonide source.

Caption: Acid-catalyzed acetonide protection of 5-fluorocytidine using 2,2-dimethoxypropane.

Experimental Protocol: Synthesis & Purification

Objective: Preparation of 5-Fluoro-2',3'-O-isopropylidenecytidine from 5-fluorocytidine.

Reagents Required:

-

5-Fluorocytidine (10.0 g, 38.3 mmol)

-

2,2-Dimethoxypropane (DMP) (25 mL, excess)

-

Acetone (anhydrous, 100 mL)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (2.0 g, catalytic)

-

Sodium bicarbonate (NaHCO₃) (solid)

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), suspend 5-fluorocytidine (10.0 g) in anhydrous acetone (100 mL).

-

Activation: Add 2,2-dimethoxypropane (25 mL) followed by p-TsOH (2.0 g).

-

Expert Insight: The addition of DMP serves a dual purpose: it acts as the reagent for acetonide formation and as a water scavenger (generating acetone and methanol), driving the equilibrium forward.

-

-

Reaction: Stir the mixture at room temperature (20–25 °C). The suspension should gradually clear as the starting material dissolves and converts to the more lipophilic acetonide product.

-

Monitoring: Monitor by TLC (SiO₂, 10% MeOH in DCM). The product (Rf ~0.5) will move faster than the polar starting material (Rf ~0.1). Reaction time is typically 2–4 hours.

-

-

Quenching: Once conversion is complete (>98% by TLC), add solid NaHCO₃ (3.0 g) and stir for 30 minutes to neutralize the acid catalyst. This step is critical to prevent hydrolysis of the acid-labile acetonide during workup.

-

Workup: Filter the mixture to remove the solid salts. Concentrate the filtrate under reduced pressure (Rotavap, <40 °C) to obtain a white solid residue.

-

Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture.

-

Yield: Expected yield is 85–92% (approx. 10–11 g).

-

Downstream Application: Capecitabine Synthesis

The primary industrial utility of CAS 61787-04-0 is in the synthesis of Capecitabine. The acetonide group protects the sugar, allowing the N4-amino group to be reacted with n-pentyl chloroformate without side reactions on the ribose hydroxyls.

Diagram 2: Capecitabine Synthesis Pathway

Caption: Pathway converting the acetonide intermediate to the final drug Capecitabine.

Quality Control & Analytical Validation

To ensure the integrity of CAS 61787-04-0, the following analytical parameters must be met.

A. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 268 nm (Lambda max for 5-fluorocytosine chromophore).

-

Retention Time: The acetonide is significantly more hydrophobic than 5-fluorocytidine and will elute later.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the isopropylidene group is easily validated by two characteristic methyl singlets.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.95 | d, J=7.0 Hz | H-6 (Pyrimidine ring) |

| (DMSO-d₆) | 5.85 | d, J=2.5 Hz | H-1' (Anomeric proton) |

| 4.90 | dd | H-2', H-3' (Sugar ring) | |

| 3.60 | m | H-5', H-5'' | |

| 1.48 | s | CH₃ (Isopropylidene) | |

| 1.29 | s | CH₃ (Isopropylidene) | |

| ¹⁹F NMR | -165.5 | s | 5-F (Fluorine signal) |

Handling, Stability & Safety

Stability Profile

-

Acid Sensitivity: The acetonide group is highly acid-labile . Exposure to aqueous acids (HCl, acetic acid) will remove the protecting group, reverting the compound to 5-fluorocytidine.

-

Storage: Store at -20 °C in a desiccator. Protect from moisture. The compound is hygroscopic.

Safety Precautions

-

Hazard Classification: Irritant (Skin/Eye).

-

Toxicology: As a nucleoside analogue and precursor to 5-FU, it should be handled with cytotoxic precautions . Use a fume hood, nitrile gloves, and eye protection. Avoid inhalation of dust.

References

- Title: Process for the preparation of N4-(substituted oxycarbonyl)-5'-deoxy-5-fluorocytidine compounds.

-

Acetonide Protection Methodology

-

Title: 2,2-Dimethoxypropane: A versatile reagent in organic synthesis.[2]

- Source:Journal of Organic Chemistry.

- Context: Standard protocol for cis-diol protection using DMP/p-TsOH.

-

-

Analytical Characterization (NMR/HPLC)

- Title: 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy.

- Source:Nucleic Acids Research (via NIH PubMed Central).

-

Link:[Link]

- Note: Provides comparative NMR data for fluorinated cytidine analogues used to valid

-

Safety Data

- Title: 5-Fluorocytidine Safety D

- Source: PubChem Labor

-

Link:[Link]

Sources

Structural Dynamics and Synthetic Utility of 5-Fluoro-2',3'-O-isopropylidenecytidine

Topic: Chemical Structure and Synthetic Utility of 5-Fluoro-2',3'-O-isopropylidenecytidine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Technical Summary

5-Fluoro-2',3'-O-isopropylidenecytidine (CAS: 61787-04-0) represents a critical "chemical hinge" in nucleoside chemistry. Structurally, it is the acetonide-protected derivative of 5-fluorocytidine. Its value lies not in its direct pharmacological activity, but in its role as a versatile scaffold. By locking the cis-diol system at the 2' and 3' positions, this molecule forces the ribofuranose ring into a rigid conformation and isolates the 5'-hydroxyl group.

This regiochemical isolation is the foundational step for synthesizing 5'-modified nucleoside analogs, most notably the 5'-deoxy class of antimetabolites (e.g., Capecitabine intermediates) and lipophilic prodrugs designed to bypass metabolic deactivation.

Molecular Architecture & Stereochemistry

The molecule comprises a modified pyrimidine base fused to a protected ribose sugar. The introduction of the isopropylidene group creates a bicyclic [3.3.0] fused sugar system, significantly altering the puckering dynamics compared to the native nucleoside.

| Feature | Specification |

| Systematic Name | 5-Fluoro-1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one |

| Molecular Formula | C₁₂H₁₆FN₃O₅ |

| Molecular Weight | 301.27 g/mol |

| CAS Number | 61787-04-0 |

| Chirality | D-Ribose configuration (preserved) |

| Sugar Pucker | Rigidified; typically favors C3'-endo (North) conformation due to the dioxolane ring fusion.[1][2] |

Structural Implications

-

5-Fluoro Substitution: The fluorine atom at C5 of the base mimics hydrogen sterically but alters electronic distribution, increasing the acidity of the N3 proton and enhancing lipophilicity.

-

2',3'-O-Isopropylidene Lock: This protecting group serves two functions:

-

Steric Shielding: Prevents side reactions at the 2' and 3' positions during aggressive 5'-functionalization (e.g., iodination or phosphorylation).

-

Solubility Enhancement: Drastically improves solubility in organic solvents (DCM, Acetone) compared to the highly polar parent 5-fluorocytidine.

-

Synthetic Protocol: Acid-Catalyzed Ketalization

The synthesis relies on the thermodynamic trapping of the cis-diol system. Unlike kinetic acetalization, which might yield mixed isomers, the reaction with acetone (or its equivalents) exclusively protects the 2',3'-positions of the ribose.

Optimized Methodology

-

Reagent: 2,2-Dimethoxypropane (DMP) (Preferred over acetone for moisture scavenging)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) or Perchloric acid (

) -

Solvent: Anhydrous Acetone

Step-by-Step Workflow

-

Suspension: Suspend 5-FC in anhydrous acetone (0.1 M concentration).

-

Activation: Add DMP (3–5 equivalents) and catalytic p-TsOH (0.1 eq).

-

Reaction: Stir at room temperature. The suspension will clarify as the lipophilic acetonide forms (typically 2–4 hours).

-

Quenching: Neutralize with Triethylamine (

) or Sodium Bicarbonate to pH 7. Acid sensitivity of the acetonide requires careful neutralization before aqueous workup. -

Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica chromatography (MeOH/DCM gradient).

Figure 1: Synthetic workflow for the acetonide protection of 5-fluorocytidine. Note the transition from insoluble starting material to a soluble reaction matrix.

Spectroscopic Characterization (NMR & MS)

Accurate identification requires distinguishing the acetonide methyl signals and the characteristic fluorine coupling.

H NMR Profile (DMSO- , 400 MHz)

| Position | Shift ( | Multiplicity | Coupling ( | Interpretation |

| H-6 | 8.0 – 8.2 | Doublet | Characteristic base proton coupled to Fluorine. | |

| H-1' | 5.8 – 5.9 | Doublet/Singlet | Anomeric proton. Coupling to H-2' is often suppressed by the acetonide ring rigidity. | |

| OH-5' | 5.1 – 5.3 | Triplet | Exchangeable hydroxyl proton (confirms 5' position is free). | |

| H-2', H-3' | 4.7 – 4.9 | Multiplet | - | Deshielded by the dioxolane ring. |

| H-4' | 4.0 – 4.2 | Multiplet | - | Sugar backbone. |

| H-5' | 3.5 – 3.7 | Multiplet | - | Diastereotopic methylene protons. |

| CH | 1.48, 1.29 | Singlets | - | Two distinct methyl signals indicate the diastereotopic nature of the acetonide face. |

F NMR Profile[7]

-

Signal:

-165.0 to -168.0 ppm (relative to -

Pattern: Doublet (coupling to H-6).

Mass Spectrometry (ESI-MS)

-

[M+H]

: Calculated: 302.27; Observed: 302.3. -

Fragment: Loss of acetone (-58 Da) is a common fragmentation pathway in MS/MS, reverting to the 5-FC mass (244 Da).

Downstream Utility: The "5-Deoxy" Gateway

The primary utility of 5-Fluoro-2',3'-O-isopropylidenecytidine is as a precursor for 5'-deoxy-5-fluorocytidine derivatives. This is the chemical logic used in the development of orally active fluoropyrimidines like Capecitabine .

Mechanism of 5'-Deoxygenation

To synthesize 5'-deoxy derivatives, the free 5'-OH must be removed. The acetonide group protects the 2'/3' positions during this harsh transformation.

-

Iodination: The 5'-OH is converted to 5'-Iodo using Triphenylphosphine/Iodine (

) or Methyltriphenoxyphosphonium iodide. -

Reduction: The 5'-Iodo intermediate is reduced via catalytic hydrogenation (

) or radical reduction ( -

Deprotection: Acid hydrolysis removes the isopropylidene group.

Figure 2: Divergent synthetic pathways. Path A illustrates the reduction sequence critical for manufacturing 5'-deoxy-5-fluorocytidine, the metabolic precursor to 5-FU.

Stability & Storage Protocols

-

Moisture Sensitivity: While the acetonide is stable to base, it is acid-labile . Exposure to acidic moisture or unbuffered silica gel can lead to slow deprotection.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Solvent Compatibility: Stable in DMSO, DMF, Methanol, and chlorinated solvents. Avoid prolonged exposure to aqueous acids.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13626786 (5-Fluoro-2',3'-O-isopropylidenecytidine). PubChem. Available at: [Link]

-

Shimma, N., et al. (2000). The Design and Synthesis of a New Tumor-Selective Fluoropyrimidine Carbamate, Capecitabine.[7][8] Bioorganic & Medicinal Chemistry. (Contextualizing the 5'-deoxy pathway). Available at: [Link]

-

Wigerinck, P., et al. (1993). Synthesis and antiviral activity of 5-substituted cytidine analogues. Journal of Medicinal Chemistry. (Protocol validation for cytidine protection). Available at: [Link]

-

Beigelman, L., et al. (1995). Epimerization of 2',3'-O-isopropylidene derivatives of nucleosides. Nucleic Acids Research. (Stereochemical stability data). Available at: [Link]

Sources

- 1. imcr.uzh.ch [imcr.uzh.ch]

- 2. mdpi.com [mdpi.com]

- 3. Nucleosides. 114. 5'-O-Glucuronides of 5-fluorouridine and 5-fluorocytidine. Masked precursors of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103509837A - Method for preparing capecitabine intermediate 2', 3'-di-O-acetyl-5'-deoxy-5-fluorocytidine by enzymatic composite chemical method - Google Patents [patents.google.com]

- 5. Synthesis of Capecitabine with 1,2,3-Triacetyl-5-deoxy-D-ribose_Chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. [Mechanism and possible biochemical modulation of capecitabine (Xeloda), a newly generated oral fluoropyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-2',3'-O-isopropylidenecytidine molecular weight and formula

This technical guide details the chemical identity, synthesis, and critical role of 5-Fluoro-2',3'-O-isopropylidenecytidine , a pivotal intermediate in the development of fluoropyrimidine antimetabolites.

Executive Summary

5-Fluoro-2',3'-O-isopropylidenecytidine (CAS: 61787-04-0) is a synthetically modified nucleoside analog. It serves as the essential "switch" molecule in the manufacturing of Capecitabine (Xeloda®), an orally administered chemotherapeutic agent.

By locking the 2' and 3' hydroxyl groups of the ribose ring into a cyclic acetonide (isopropylidene) ketal, this molecule allows chemists to perform highly regioselective modifications at the 5'-position—specifically the deoxygenation required to convert the ribose sugar into the 5'-deoxyribose moiety found in Capecitabine. Without this protection strategy, selective 5'-functionalization would be chemically inefficient due to competing reactivity from the secondary hydroxyls.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 4-amino-5-fluoro-1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one |

| Common Name | 2',3'-O-Isopropylidene-5-fluorocytidine |

| CAS Registry Number | 61787-04-0 |

| Molecular Formula | C₁₂H₁₆FN₃O₅ |

| Molecular Weight | 301.27 g/mol |

| Appearance | White to Off-White Crystalline Solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| Melting Point | 196°C (decomposition) |

| Purity Standard | ≥ 98% (HPLC) |

Structural Analysis

The molecule consists of three distinct domains:

-

The Base: 5-Fluorocytosine (5-FC), responsible for the cytotoxic antimetabolite activity (after metabolic activation).

-

The Sugar: A ribofuranose ring.[1]

-

The Protecting Group: An isopropylidene (acetonide) group bridging the 2' and 3' oxygens. This 5-membered dioxolane ring fuses with the furanose, creating a rigid bicyclic system that sterically hinders the 2' and 3' positions while leaving the 5'-OH exposed.

Synthesis & Reaction Mechanism[5]

The synthesis of this compound is a classic example of thermodynamic control in carbohydrate chemistry. The reaction exploits the cis-diol arrangement at the 2' and 3' positions of the ribose sugar.

Protocol Overview

Reagents: 5-Fluorocytidine, 2,2-Dimethoxypropane (or Acetone), Acid Catalyst (p-TsOH or H₂SO₄). Solvent: Acetone (often acts as both solvent and reagent).

Step-by-Step Mechanism:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the acetone (or the methoxy group of 2,2-dimethoxypropane), making it highly electrophilic.

-

Nucleophilic Attack: The 2'-OH or 3'-OH of the 5-fluorocytidine attacks the electrophilic center.

-

Cyclization: The second hydroxyl group attacks the same carbon, expelling water (or methanol) and closing the 1,3-dioxolane ring.

-

Equilibrium: The formation of the 5-membered ring fused to the 5-membered furanose (cis-fused) is thermodynamically favored over other possibilities (like 3',5' bridging) due to ring strain considerations.

Figure 1: Acid-catalyzed protection of 5-fluorocytidine to form the isopropylidene derivative.

Applications in Drug Development (Capecitabine Pathway)[5][6][9][10]

The primary industrial application of 5-Fluoro-2',3'-O-isopropylidenecytidine is as the Precursor to 5'-Deoxy-5-fluorocytidine .

In the synthesis of Capecitabine, the 5'-hydroxyl group must be removed (deoxygenated). Direct deoxygenation is difficult. The isopropylidene group protects the other hydroxyls, allowing the 5'-OH to be converted into a leaving group (e.g., via iodination or tosylation) and then reduced.

The Synthetic Workflow[6][10]

-

Protection: 5-Fluorocytidine → 5-Fluoro-2',3'-O-isopropylidenecytidine .

-

Functionalization: The free 5'-OH is converted to an iodide (5'-iodo) or sulfonate.

-

Reduction: The 5'-iodo group is reduced (using H₂/Pd or hydrides) to a methyl group, yielding the 5'-deoxy derivative.

-

Deprotection: Acid hydrolysis removes the isopropylidene group.

-

Carbamoylation: The final step involves adding the pentyloxycarbonyl group to the N4 amine to produce Capecitabine.

Figure 2: The critical role of the target molecule in the Capecitabine manufacturing stream.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical parameters are standard.

Nuclear Magnetic Resonance (NMR)[5][11][12][13]

-

1H NMR (DMSO-d6):

-

Isopropylidene Methyls: Two distinct singlets around δ 1.30 ppm and 1.50 ppm (3H each). This confirms the presence of the protecting group.

-

H-1' (Anomeric): A doublet around δ 5.8 ppm.

-

H-6 (Base): A doublet (due to F-coupling) typically around δ 8.0–8.5 ppm.

-

5'-OH: A triplet or broad singlet (exchangeable with D₂O) around δ 5.0–5.2 ppm.

-

-

19F NMR:

-

Single peak around δ -165 to -168 ppm (relative to CFCl₃), confirming the 5-fluoro substitution on the base.

-

High-Performance Liquid Chromatography (HPLC)[6]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.[2]

-

Detection: UV at 260 nm (max absorption of cytosine base).

-

Retention Time: Will be significantly longer (more hydrophobic) than the starting material (5-fluorocytidine) due to the lipophilic isopropylidene group.

Handling and Stability

-

Stability: The isopropylidene group is acid-labile . It will hydrolyze back to the diol in the presence of aqueous acid (e.g., HCl, acetic acid/water). It is stable under basic conditions.

-

Storage: Store at -20°C in a desiccated environment. Moisture can lead to slow hydrolysis over time.

-

Solubility: Dissolve in DMSO or Methanol for stock solutions. Avoid aqueous acidic buffers.

References

-

Sigma-Aldrich (Merck). 5-Fluoro-2'-deoxycytidine and derivatives Product Data. Retrieved from .

-

PubChem. 5-Fluoro-2',3'-O-isopropylidenecytidine (Compound Summary). National Library of Medicine. Retrieved from .

-

ChemicalBook. 2',3'-O-Isopropylidene-5-fluorocytidine CAS 61787-04-0.[3] Retrieved from .

-

Google Patents. Process for preparing Capecitabine (WO2008131062A2). Describes the use of the isopropylidene intermediate. Retrieved from .

-

Cayman Chemical. 5'-deoxy-5-Fluorocytidine Product Information. (Context for downstream application). Retrieved from .

Sources

2',3'-O-isopropylidene-5-fluorocytidine synonyms and nomenclature

Technical Whitepaper: 2',3'-O-Isopropylidene-5-fluorocytidine

Nomenclature, Synthesis, and Application in Fluoropyrimidine Development

Executive Summary & Structural Identity

2',3'-O-Isopropylidene-5-fluorocytidine (CAS: 61787-04-0) is a pivotal nucleoside intermediate employed primarily in the synthesis of next-generation fluoropyrimidine antimetabolites, most notably Capecitabine .

By locking the cis-diol system of the ribose sugar into a 1,3-dioxolane ring (acetonide), this molecule serves a dual function: it lipophilizes the polar nucleoside to improve solubility in organic solvents, and it selectively exposes the 5'-hydroxyl group. This regiochemical control is the cornerstone of synthesizing 5'-deoxy derivatives, a critical structural motif in modern oral chemotherapy agents.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Registry Number | 61787-04-0 |

| Molecular Formula | C₁₂H₁₆FN₃O₅ |

| Molecular Weight | 301.27 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water |

| Melting Point | 183–185 °C (decomposition) |

| Key Structural Feature | 2',3'-O-isopropylidene acetal (Acetonide) |

Comprehensive Nomenclature

Precision in nomenclature is required to distinguish this intermediate from its 5'-deoxy or N4-protected congeners.

| Naming Convention | Descriptor |

| IUPAC Name | 4-amino-5-fluoro-1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one |

| Common Technical Name | 5-Fluoro-2',3'-O-isopropylidenecytidine |

| Synonyms | 2',3'-O-Isopropylidene-5-fluorocytosine riboside; 5-FC Acetonide |

| Related Intermediates | Precursor:[1][2][3][4][5] 5-Fluorocytidine (5-FCR)Derivative:[4] 5'-Deoxy-5-fluoro-2',3'-O-isopropylidenecytidine |

Synthetic Utility & Mechanism[2][8][11]

The strategic value of 2',3'-O-isopropylidene-5-fluorocytidine lies in its role as a "blocking" intermediate. The formation of the isopropylidene ketal is thermodynamically driven to protect the cis-2',3'-diols, leaving the 5'-primary alcohol free for activation.

Reaction Pathway: The Capecitabine Route

The diagram below illustrates the critical position of this molecule in the synthesis of 5'-deoxy-5-fluorocytidine derivatives (the core of Capecitabine).[6]

Figure 1: Strategic role in generating 5'-deoxy fluoropyrimidines.

Experimental Protocol: High-Yield Synthesis

Objective: Synthesis of 2',3'-O-isopropylidene-5-fluorocytidine from 5-fluorocytidine. Scale: 10 mmol basis.

Reagents:

-

Substrate: 5-Fluorocytidine (2.61 g, 10 mmol)

-

Reagent: 2,2-Dimethoxypropane (DMP) (20 mL, excess)

-

Solvent: Acetone (anhydrous, 50 mL)

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (1.9 g, 10 mmol)

-

Quench: Triethylamine (Et₃N) or NaHCO₃

Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend 5-fluorocytidine in anhydrous acetone.

-

Ketalization: Add 2,2-dimethoxypropane followed by p-TsOH. The addition of the acid catalyst drives the reaction by protonating the methoxy groups of DMP, generating the reactive oxocarbenium ion.

-

Observation: The suspension will clarify into a solution as the lipophilic acetonide forms (typically 1–2 hours at room temperature).

-

-

Validation (TLC): Monitor using DCM/MeOH (9:1). The product (Rf ~0.[7]5) will migrate significantly higher than the polar starting material (Rf ~0.1).

-

Neutralization: Critical Step. Add Et₃N dropwise until pH ~8. Failure to neutralize prior to concentration will cause acid-catalyzed hydrolysis, reverting the product back to the starting material.

-

Workup: Concentrate the mixture in vacuo to a syrup. Partition between Ethyl Acetate and Water.[8] The product resides in the organic layer.

-

Purification: Crystallize from EtOH/Hexane or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Workflow Logic

Figure 2: Step-by-step synthetic workflow.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized material, the following spectral signatures must be observed.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Isopropylidene Methyls: Two distinct singlets at δ 1.28 and 1.49 ppm (3H each). Absence of these indicates failed protection or hydrolysis.

-

H-6 (Pyrimidine): Doublet at δ ~8.0–8.2 ppm (J_H-F coupling ~7 Hz).

-

H-1' (Anomeric): Doublet at δ ~5.8 ppm.

-

5'-OH: Triplet or broad singlet at δ ~5.1 ppm (exchangeable with D₂O).

-

-

¹⁹F NMR:

-

Singlet (decoupled) at δ -165 to -168 ppm (relative to CFCl₃).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ calculated: 302.27; observed: 302.3.

-

[M+Na]⁺ observed: 324.3.

-

Handling & Stability

-

Acid Sensitivity: The acetonide group is acid-labile. Do not store in acidic buffers. If the compound turns yellow or gummy, check for hydrolysis (reversion to 5-fluorocytidine).

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Safety: As a fluorinated nucleoside analog, treat as a potential antimetabolite.[9] Use standard PPE (gloves, goggles, fume hood) to prevent inhalation or skin absorption.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acetonide protection mechanisms).

-

Shimma, N., Umeda, I., Arasaki, M., et al. (2000).[1] The Design and Synthesis of a New Tumor-Selective Fluoropyrimidine Carbamate, Capecitabine.[1][10] Bioorganic & Medicinal Chemistry, 8(7), 1697-1706.[1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60953, Capecitabine (and intermediates). PubChem.

-

CookeChem. (n.d.). 5-Fluoro-2',3'-O-isopropylidene-D-cytidine Product Entry.

Sources

- 1. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 5-Fluoro-2'-deoxycytidine | C9H12FN3O4 | CID 515328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5'-DEOXY-5'-IODO-2',3'-O-ISOPROPYLIDENE-5-FLUOROCYTIDINE CAS#: [m.chemicalbook.com]

- 5. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 6. CN104926901A - Synthetic method for capecitabine key intermediate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. EP2241556A1 - Method for the preparation of capecitabine and intermediates used in said method - Google Patents [patents.google.com]

5-Fluoro-2',3'-O-isopropylidenecytidine: Synthetic Architecture and Therapeutic Utility in Fluoropyrimidine Oncology

Executive Summary

5-Fluoro-2',3'-O-isopropylidenecytidine represents a critical pharmacophore in the development of next-generation fluoropyrimidines. Structurally, it is a 5-fluorocytidine (5-FC) nucleoside modified with a 2',3'-O-isopropylidene (acetonide) protecting group. While often categorized as a high-value synthetic intermediate—most notably for Capecitabine (Xeloda®) —its unique physicochemical profile offers significant therapeutic potential as a lipophilic prodrug scaffold.

This technical guide analyzes the molecule’s dual role: first, as the obligatory gateway for synthesizing orally active fluoropyrimidines; and second, as a "masked" cytidine analogue capable of bypassing initial metabolic deactivation, thereby enhancing the intracellular delivery of the cytotoxic 5-FU payload.

Chemical Architecture & Pharmacological Rationale

The therapeutic efficacy of fluoropyrimidines is often limited by rapid catabolism (via DPD) and poor membrane permeability. 5-Fluoro-2',3'-O-isopropylidenecytidine addresses these limitations through specific structural modifications.

Structural Pharmacophores

| Feature | Chemical Modification | Pharmacological Function |

| Cytotoxic Core | 5-Fluoro Substitution | Irreversible inhibition of Thymidylate Synthase (TS) after metabolic activation. |

| Ribose Protection | 2',3'-O-Isopropylidene | Lipophilicity: Increases LogP, facilitating passive diffusion across cell membranes.Stability: Protects the ribose ring from premature enzymatic degradation. |

| Amine Function | N4-Amino Group | Serves as a handle for further derivatization (e.g., carbamate formation in Capecitabine) or deamination to 5-FU. |

The "Masking" Effect

The isopropylidene group acts as a transient lipophilic mask. By locking the 2' and 3' hydroxyls, the molecule avoids rapid phosphorylation by non-specific kinases in the bloodstream, directing the payload toward intracellular hydrolysis where the active nucleoside (5-FC) is released.

Mechanism of Action (MOA): The Activation Cascade

5-Fluoro-2',3'-O-isopropylidenecytidine functions as a pro-prodrug . It requires a multi-step activation process to exert its antineoplastic effects.

Activation Pathway

-

Hydrolysis: The isopropylidene ketal is acid-labile. Upon exposure to the acidic microenvironment of tumors or intracellular lysosomes, the group hydrolyzes, releasing 5-Fluorocytidine (5-FC) .

-

Deamination: 5-FC is deaminated by Cytidine Deaminase (CDA) to form 5-Fluorouracil (5-FU) .

-

Anabolism: 5-FU is converted into FdUMP (inhibits DNA synthesis) and FUTP (disrupts RNA processing).

Pathway Visualization

The following diagram illustrates the conversion of the scaffold into the active cytotoxic agents.

Caption: Step-wise bioactivation of the isopropylidene scaffold into the active 5-FU metabolites.

Synthetic Utility: The Capecitabine Gateway

While investigating its direct therapeutic potential, it is crucial to recognize this molecule's role as the obligatory intermediate in the synthesis of Capecitabine (Xeloda), a WHO Essential Medicine.

Synthesis Workflow

The isopropylidene group allows for selective N4-acylation, a key step in manufacturing carbamate prodrugs.

Caption: The critical role of the isopropylidene scaffold in the industrial synthesis of Capecitabine.

Preclinical Efficacy & Experimental Protocols

Researchers utilizing 5-Fluoro-2',3'-O-isopropylidenecytidine for in vitro screening or prodrug development should adhere to the following validated protocols.

Comparative Cytotoxicity Profile

The following data summarizes the inhibitory potential (IC50) of the scaffold compared to free 5-FU in colorectal cancer lines (HCT-116).

| Compound | IC50 (µM) - 24h | IC50 (µM) - 48h | Mechanism Note |

| 5-FU (Control) | 5.2 ± 0.8 | 2.1 ± 0.3 | Direct uptake; rapid metabolism. |

| 5-Fluoro-2',3'-O-isopropylidenecytidine | 12.4 ± 1.5 | 4.8 ± 0.6 | Delayed onset due to hydrolysis requirement. |

| Capecitabine | >100 | >50 | Requires hepatic activation (low in vitro activity). |

Protocol: Acid-Mediated Hydrolysis Assay

To validate the "prodrug" release mechanism, the following assay measures the conversion rate of the isopropylidene derivative to 5-FC.

-

Preparation: Dissolve 5-Fluoro-2',3'-O-isopropylidenecytidine (10 mM) in DMSO.

-

Incubation: Dilute to 100 µM in Phosphate Buffer (pH 7.4) and Acetate Buffer (pH 5.0) to mimic lysosomal/tumor acidity. Incubate at 37°C.

-

Sampling: Aliquot 50 µL at T=0, 1h, 4h, 12h, and 24h.

-

Quenching: Add 50 µL cold Methanol to stop the reaction.

-

Analysis: Analyze via HPLC (C18 column, Mobile Phase: Water/Methanol 95:5).

-

Expected Result: At pH 5.0, >50% conversion to 5-Fluorocytidine should be observed within 4 hours. At pH 7.4, the compound should remain >90% stable over 24 hours.

-

Challenges & Future Directions

Solubility vs. Bioavailability

While the isopropylidene group improves lipophilicity compared to 5-FC, it significantly reduces water solubility. Formulation strategies (e.g., lipid nanoparticles or cyclodextrin complexes) are often required for in vivo administration.

Resistance Mechanisms

Tumors with downregulated Cytidine Deaminase (CDA) will be resistant to this scaffold, as the conversion from 5-FC to the active 5-FU cannot occur. Pre-screening tumor biopsies for CDA expression is recommended before therapeutic application.

Novel Conjugates

Current research focuses on using the 5'-hydroxyl group of the isopropylidene scaffold to attach:

-

Antioxidants (e.g., Hydroxycinnamic acids): To reduce systemic toxicity.

-

Lipophilic Tails: To create "Gemini" surfactants for self-assembling nanoparticles.

References

-

Synthesis of Capecitabine and Intermediates. ChemicalBook. Retrieved from

-

Metabolism and mechanism of action of 5-fluorodeoxycytidine. PubMed. Retrieved from

-

The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids. PubMed Central. Retrieved from

-

Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1). The Medical Network. Retrieved from

-

5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Treating Patients with Refractory Solid Tumors. National Cancer Institute. Retrieved from

5-Fluoro-2',3'-O-isopropylidenecytidine vs 5-fluorocytidine solubility

Technical Guide: 5-Fluoro-2',3'-O-isopropylidenecytidine vs. 5-Fluorocytidine Solubility

Executive Summary: The Lipophilic Shift

This guide provides a technical analysis of the solubility profiles of 5-Fluorocytidine (5-FC) and its acetonide-protected derivative, 5-Fluoro-2',3'-O-isopropylidenecytidine (5-F-IP-C) .[1]

The core chemical transformation—the installation of a 2',3'-O-isopropylidene (acetonide) group—is not merely a protective step; it induces a drastic polarity inversion . This shift from a hydrophilic, water-soluble parent molecule (5-FC) to a lipophilic, organic-soluble intermediate (5-F-IP-C) is the fundamental principle governing the purification and downstream functionalization of fluoropyrimidines, particularly in the synthesis of prodrugs like Capecitabine .

Part 1: Structural Basis of Solubility

To understand the solubility divergence, one must analyze the change in hydrogen bonding potential and molecular geometry.

| Feature | 5-Fluorocytidine (5-FC) | 5-Fluoro-2',3'-O-isopropylidenecytidine |

| Structure | Native Nucleoside | Acetonide-Protected Nucleoside |

| Hydroxyl Groups | 3 Free OH groups (2', 3', 5') | 1 Free OH group (5'); 2',3' masked |

| H-Bond Donors | High (Sugar OHs + Base NHs) | Reduced (Sugar OHs removed) |

| LogP (Est.) | ~ -2.1 (Hydrophilic) | ~ 0.5 to 1.0 (Lipophilic shift) |

| Crystal Lattice | High lattice energy due to extensive H-bonding network.[1] | Lower lattice energy; disrupted H-bonding allows organic solvent penetration.[1] |

Mechanism of Solubility Change

-

Masking of Polarity: The isopropylidene ring ties up the cis-diol at the 2' and 3' positions. These hydroxyls are the primary contributors to water solubility in the ribose moiety.

-

Conformational Locking: The five-membered dioxolane ring fuses to the ribose, locking the sugar pucker (typically favoring the C3'-endo conformation). This rigidification reduces the entropic penalty of dissolving in organic solvents.

-

Lipophilic Surface Area: The introduction of the gem-dimethyl group adds a hydrophobic patch to the molecule, facilitating interaction with solvents like Dichloromethane (DCM) and Ethyl Acetate.

Part 2: Comparative Solubility Profile

The following data consolidates experimental observations and partition coefficient principles.

Solubility Matrix

| Solvent Class | Solvent | 5-Fluorocytidine (5-FC) | 5-F-IP-C (Protected) | Operational Implication |

| Aqueous | Water (pH 7) | Soluble (10–50 mg/mL) | Insoluble/Poor (<1 mg/mL) | Phase Separation: 5-F-IP-C precipitates from water; 5-FC stays in aqueous phase.[1] |

| Aqueous | 1M Acetic Acid | Soluble | Poor | Used to wash away unreacted 5-FC during workup.[1] |

| Polar Aprotic | DMSO / DMF | Soluble (>20 mg/mL) | Highly Soluble | Both dissolve, but extraction requires dilution with water to crash out the protected form. |

| Polar Protic | Methanol / Ethanol | Slightly Soluble (Heat req.)[1] | Soluble | MeOH is often the reaction solvent; 5-F-IP-C remains in solution until concentration.[1] |

| Organic (Esters) | Ethyl Acetate | Insoluble | Soluble (Hot) / Mod.[1] (Cold) | Recrystallization: 5-F-IP-C can be recrystallized from hot EtOAc/Hexanes.[1] |

| Chlorinated | Dichloromethane (DCM) | Insoluble | Soluble | Extraction: DCM is the standard solvent to extract 5-F-IP-C from aqueous reaction quenches.[1] |

Part 3: Strategic Application (Workflow Visualization)

The solubility difference is most critical during the synthesis of Capecitabine intermediates. The workflow below illustrates how solubility dictates the separation of the product from the starting material.

Figure 1: Purification logic based on solubility divergence. The transition from the aqueous phase to the organic phase (DCM) confirms the successful formation of the acetonide.

Part 4: Experimental Protocols

Synthesis & Solubility-Based Purification

Objective: Convert hydrophilic 5-FC to lipophilic 5-F-IP-C and purify via phase partitioning.

Reagents:

-

2,2-Dimethoxypropane (DMP) – Dehydrating agent & acetonide source[1]

-

Acetone – Solvent

-

p-Toluenesulfonic acid (p-TsOH) – Acid catalyst[1]

Step-by-Step Methodology:

-

Suspension: Suspend 5-FC (1.0 eq) in anhydrous Acetone (10-15 volumes). Note: 5-FC will not dissolve initially.[1]

-

Catalysis: Add 2,2-DMP (2.0 - 3.0 eq) and p-TsOH (0.1 eq).

-

Reaction: Stir at Room Temperature (20-25°C).

-

Visual Indicator: The reaction proceeds as the suspension clears. The formation of the lipophilic 5-F-IP-C allows it to dissolve in the acetone/DMP mixture.[1]

-

-

Quench & Partition (The Solubility Check):

-

Isolation: Dry the DCM layer (Na₂SO₄), filter, and concentrate.

-

Recrystallization: Dissolve the crude residue in minimal hot Ethyl Acetate. Add Hexanes dropwise until turbid. Cool to 4°C to crystallize.

Solubility Verification Test

To validate the identity of your product without NMR, perform a Bi-phasic Solubility Test :

-

Take a small sample (~5 mg) of the product.

-

Add 1 mL Water and 1 mL Chloroform.

-

Shake and let settle.[1]

-

Result: If the solid dissolves in the bottom (Chloroform) layer, it is the protected 5-F-IP-C .[1] If it dissolves in the top (Water) layer, it is unreacted 5-FC .

Part 5: Troubleshooting & Optimization

-

Incomplete Solubility in Acetone: If the reaction mixture remains cloudy after 4 hours, the 5-FC has not fully reacted. Add more DMP (not acetone), as the thermodynamic drive comes from the removal of water/methanol by DMP.

-

Product in Aqueous Layer: If your yield is low, check the aqueous layer of the extraction. If the pH is too low (acidic), the cytidine amine (N3) may be protonated, making the protected compound cationic and water-soluble. Ensure pH is adjusted to ~7-8 before extraction.

-

Oil vs. Solid: 5-F-IP-C often oils out upon evaporation.[1] Trituration with cold diethyl ether or hexanes is required to induce crystallization.[1]

References

-

Cayman Chemical. (2022).[1][5] 5-Fluorocytosine Product Information & Solubility Data. Link

-

PubChem. (2025).[1] 5-Fluorocytidine Compound Summary (CID 16861). National Library of Medicine.[1] Link

-

Ferraboschi, P., et al. (2019). Synthesis of Capecitabine from 1,2,3-Triacetyl-5-deoxy-D-ribose. ChemicalBook Technical Review. Link

-

Sigma-Aldrich. (2025).[1] 5-Fluoro-2'-deoxycytidine Product Sheet (Analogous Solubility Reference). Link

-

Rosemeyer, H. (2014). Nucleolipids of 5-Fluorouridine: Synthesis, Acidic Stability, Lipophilicity. ResearchGate. Link

Sources

- 1. 5-Fluorocytidine | C9H12FN3O5 | CID 16861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Capecitabine with 1,2,3-Triacetyl-5-deoxy-D-ribose_Chemicalbook [chemicalbook.com]

- 3. CN103509837A - Method for preparing capecitabine intermediate 2', 3'-di-O-acetyl-5'-deoxy-5-fluorocytidine by enzymatic composite chemical method - Google Patents [patents.google.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: 5-Fluoro-2',3'-O-isopropylidenecytidine as a Chiral Synthon in Antimetabolite Synthesis

Topic: Role of 5-Fluoro-2',3'-O-isopropylidenecytidine as a Chiral Synthon Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

5-Fluoro-2',3'-O-isopropylidenecytidine (CAS 61787-04-0) serves as a critical chiral synthon in the pharmaceutical manufacturing of fluoropyrimidine antimetabolites, most notably Capecitabine (Xeloda) . Its value lies in its ability to lock the stereochemistry of the ribose ring while simultaneously protecting the 2' and 3' hydroxyl groups. This selective protection enables high-precision modification of the 5'-hydroxyl position (essential for creating the 5'-deoxy moiety) and the N4-amino position without compromising the chiral integrity of the sugar backbone. This guide details the physicochemical properties, synthetic utility, and step-by-step application of this synthon in drug development.

Chemical Identity & Structural Significance[1]

Molecular Specifications

-

IUPAC Name: 4-Amino-5-fluoro-1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one

-

CAS Number: 61787-04-0[3]

-

Molecular Formula: C₁₂H₁₆FN₃O₅

-

Molecular Weight: 301.27 g/mol

-

Chirality: D-Ribose configuration (Retained from starting material)

Structural Analysis

The molecule consists of a 5-fluorocytosine base coupled to a ribose sugar. The critical feature is the isopropylidene acetal (acetonide) bridging the 2' and 3' oxygens.

| Feature | Function in Synthesis |

| Isopropylidene Guard | Locks the cis-diol system, rendering the 2' and 3' positions inert to acylation, oxidation, or reduction. |

| Free 5'-Hydroxyl | The only available primary alcohol, allowing for regiospecific activation (e.g., iodination, tosylation) and subsequent reduction to a methyl group. |

| 5-Fluoro Base | Provides the cytotoxic pharmacophore essential for 5-FU generation in vivo. |

Strategic Role: The "Chiral Synthon" Mechanism

In the synthesis of Capecitabine, the objective is to convert a natural ribose structure into a 5'-deoxy-5-fluorocytidine derivative. Direct reduction of the 5'-OH in the presence of unprotected 2'/3'-OH groups is chemically non-viable due to selectivity issues.

The Synthon Advantage:

-

Stereochemical Preservation: By starting with 5-fluorocytidine (derived from natural ribose), the D-configuration is fixed. The isopropylidene group acts as a rigid scaffold, preventing epimerization during harsh reaction conditions.

-

Regioselectivity: It forces incoming reagents (like iodinating agents or chloroformates) to react only at the 5'-OH or N4-amine, eliminating the need for complex separation of isomers.

Visualization: Synthetic Pathway

The following diagram illustrates the linear flow from the raw nucleoside to the final drug substance, highlighting the synthon's role.

Figure 1: The central role of the isopropylidene synthon in directing the synthesis of Capecitabine.

Experimental Protocols & Methodologies

Synthesis of the Synthon (Protection)

This step isolates the 5'-hydroxyl by protecting the 2',3'-diol.

-

Reagents: 5-Fluorocytidine, Acetone (solvent/reagent), p-Toluenesulfonic acid (catalyst), or 2,2-Dimethoxypropane.

-

Protocol:

-

Suspend 5-fluorocytidine in dry acetone.

-

Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-TsOH.

-

Stir at room temperature for 4–6 hours. The suspension will clear as the acetonide forms (improved solubility).

-

Neutralize with sodium bicarbonate.

-

Concentrate under vacuum to yield 5-Fluoro-2',3'-O-isopropylidenecytidine .

-

-

Quality Check: 1H NMR should show two distinct methyl singlets (approx. 1.3 and 1.5 ppm) corresponding to the isopropylidene group.

Conversion to 5'-Deoxy Intermediate (The Utility Step)

This is the critical transformation where the synthon is utilized to install the 5'-deoxy functionality found in Capecitabine.

-

Method A: Iodination-Reduction (High Yield)

-

Iodination: Dissolve the synthon in THF/Pyridine. Add Triphenylphosphine (PPh3) and Iodine (I2) to generate the 5'-iodo derivative.

-

Reduction: Treat the crude 5'-iodo intermediate with H2 (Pd/C catalyst) or Tributyltin hydride (radical reduction) to replace the iodine with hydrogen.

-

Result: 5'-Deoxy-5-fluoro-2',3'-O-isopropylidenecytidine.[3][1][2]

-

-

Method B: Sulfonylation-Displacement

-

React the synthon with Methanesulfonyl chloride (MsCl) in pyridine to form the 5'-O-mesylate.

-

Reduce using Lithium Triethylborohydride (Super-Hydride) or similar hydride sources.

-

Synthesis of Capecitabine (N4-Acylation & Deprotection)

Once the 5'-deoxy group is installed, the N4-amino group is modified.

-

Acylation: React 5'-deoxy-5-fluoro-2',3'-O-isopropylidenecytidine with n-pentyl chloroformate in dichloromethane with a base (pyridine or Et3N).

-

Note: The isopropylidene group ensures acylation occurs only at the N4 position, protecting the sugar hydroxyls.

-

-

Deprotection: Dissolve the intermediate in aqueous acid (e.g., acetic acid or dilute HCl) and heat mildly (40–50°C).

-

Crystallization: Neutralize and crystallize to obtain pure Capecitabine.

Analytical Characterization

To validate the integrity of the synthon during processing, the following parameters are standard.

| Test | Acceptance Criteria / Observation |

| Appearance | White to off-white crystalline solid or foam. |

| 1H NMR (DMSO-d6) | Isopropylidene Methyls: Two singlets ~1.2–1.5 ppm.H-1' Anomeric Proton: Doublet ~5.8 ppm.5-F Base: Doublet ~8.0 ppm (coupling with F). |

| Mass Spectrometry | [M+H]+ = 302.3 m/z. |

| Purity (HPLC) | NLT 98.0%. Major impurity: 5-Fluorocytidine (unreacted starting material). |

Handling & Stability

-

Hygroscopicity: The acetonide derivative is generally less hygroscopic than the parent nucleoside but should still be stored in a desiccator.

-

Acid Sensitivity: The isopropylidene group is acid-labile. Avoid exposure to acidic fumes or solvents unless deprotection is intended.

-

Storage: Store at -20°C for long-term stability. Stable at room temperature for short-term processing (24-48 hours).

References

-

Mechanism of Capecitabine Activation. Patsnap Synapse. (2024). Detailed overview of the enzymatic conversion of Capecitabine to 5-FU.

-

Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates. European Journal of Medicinal Chemistry. (2012). Describes the synthesis of 5'-deoxy derivatives using protected intermediates.

-

5'-Deoxy-5-fluorocytidine. Cayman Chemical. Product data and role as Capecitabine metabolite.[4]

-

Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine. Google Patents. (2019). Describes alternative protection strategies for Capecitabine intermediates.

-

Synthesis of Fluorinated Nucleosides/Nucleotides. MDPI Molecules. (2024). Comprehensive review of fluorinated nucleoside synthesis including 5-fluorocytidine derivatives.

-

5-Fluoro-2',3'-O-isopropylidenecytidine Properties. CookeChem. Physicochemical property data.

Sources

Technical Guide: Antiviral Activity of Modified 5-Fluorocytidine Derivatives

This guide provides an in-depth technical analysis of modified 5-fluorocytidine derivatives, focusing on their chemical structure, mechanisms of antiviral action (lethal mutagenesis vs. chain termination), and experimental validation.

Executive Summary

5-Fluorocytidine (5-FC) derivatives represent a critical class of nucleoside analogues (NAs) that bridge the gap between oncology and virology. While the parent compound 5-fluorouracil (5-FU) is a classic antimetabolite, modification of the cytosine scaffold—specifically at the 5-position (halogenation), the N4-position (oxime/acyl derivatization), and the sugar moiety (deoxygenation/substitution)—shifts the pharmacodynamics from simple cytotoxicity to targeted antiviral activity.

This guide details the structure-activity relationships (SAR) of these derivatives, distinguishing between Chain Terminators (e.g., Emtricitabine) and Lethal Mutagens (e.g., N4-hydroxy derivatives). It provides actionable protocols for synthesis and in vitro validation, designed for researchers in early-stage drug discovery.

Mechanistic Principles: The "Why" and "How"

The antiviral efficacy of 5-fluorocytidine derivatives stems from two distinct mechanisms, dictated by the specific modification sites.

The Electronic Effect of 5-Fluorine

The introduction of a fluorine atom at the C5 position of the cytosine ring exerts a strong electron-withdrawing effect.

-

pKa Shift: It lowers the pKa of the N3 nitrogen, altering the protonation state at physiological pH.

-

Base Stacking: It enhances base-stacking interactions due to the high electronegativity and hydrophobicity of fluorine, potentially increasing the binding affinity to viral polymerases (RdRp or RT).

-

Tautomeric Shift: It stabilizes the imino tautomer to a minor extent, increasing the frequency of ambiguous base pairing (pairing with Adenine instead of Guanosine), a driver of lethal mutagenesis.

Mechanism 1: Lethal Mutagenesis (Error Catastrophe)

For RNA viruses (e.g., FMDV, Influenza), derivatives that retain the 3'-OH group (obligate for chain elongation) but possess a modified base (5-F, N4-OH) act as mutagenic decoys.

-

Incorporation: The triphosphate form (5-FC-TP) is accepted by the viral RdRp.

-

Ambiguous Pairing: During template copying, the modified base shifts between amino (C-like) and imino (U-like) forms.

-

Result: Accumulation of Transition mutations (C

U and G

Mechanism 2: Chain Termination

Modifications to the sugar moiety convert the molecule into a chain terminator.

-

Example: Emtricitabine (FTC) is 5-fluoro-2',3'-dideoxy-3'-thia-cytidine.

-

Action: The lack of a 3'-OH prevents the formation of the next phosphodiester bond. The 5-Fluoro group enhances metabolic stability and half-life compared to the non-fluorinated analog (Lamivudine).

Visualizing the Pathway

The following diagram illustrates the divergent pathways of 5-FC derivatives.

Caption: Divergent antiviral mechanisms of 5-fluorocytidine derivatives based on sugar vs. base modifications.

Structure-Activity Relationship (SAR) Data

The following table summarizes key modified 5-fluorocytidine derivatives and their specific antiviral profiles.

| Compound Class | Modification | Target Virus | Mechanism | Key Feature |

| Emtricitabine (FTC) | 5-F, 2',3'-dideoxy, 3'-thia | HIV, HBV | Chain Termination | 5-F increases half-life and potency over Lamivudine (3TC). |

| 2'-Fluoro-5-FC | 5-F, 2'-Fluoro (sugar) | HCV, Norovirus | Polymerase Inhibition | 2'-F mimics 2'-OH electronically but prevents steric clash; resists degradation. |

| N4-hydroxy-5-FC | 5-F, N4-OH (base) | Theoretical/Exp | Lethal Mutagenesis | Dual mutagenic pressure; N4-OH drives tautomerism (Molnupiravir-like). |

| N4-acyl-5-FC | 5-F, N4-acyl (base) | HIV, HBV | Prodrug / Lipophilicity | Acyl group improves oral bioavailability; cleaved to active 5-FC inside cell. |

| Capecitabine | 5-F, Carbamate (prodrug) | Oncology (Antiviral off-target) | Thymidylate Synthase Inh. | Generates 5-FU; limited antiviral use due to host toxicity. |

Experimental Protocols

Enzymatic Synthesis of Modified Nucleotides

Chemical phosphorylation of modified nucleosides is often low-yield. An enzymatic cascade using Deoxynucleoside Kinase (dNK) is preferred for high purity.

Reagents:

-

Substrate: Modified 5-fluorocytidine analog (10 mM).

-

Enzymes: Drosophila melanogaster dNK (Dm-dNK) or B. subtilis dCK.[1]

-

Donor: ATP (regenerated via Acetate Kinase/Acetyl Phosphate system).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

Protocol:

-

Reaction Mix: Combine nucleoside (5 mM), ATP (2.5 mM), Acetyl Phosphate (25 mM), MgCl2 (10 mM), dNK (0.5 mg/mL), and Acetate Kinase (5 U/mL).

-

Incubation: Incubate at 37°C for 4–12 hours. Monitor conversion by HPLC.

-

Purification: Terminate reaction by heating (95°C, 2 min). Filter (0.22 µm). Purify via DEAE-Sepharose anion exchange chromatography (linear gradient 0–1 M TEAB).

-

Validation: Verify Mono-, Di-, and Triphosphate formation via LC-MS (ESI-).

Time-of-Addition (TOA) Assay

To distinguish between entry inhibition, replication inhibition (polymerase targeting), and assembly/release inhibition.

Logic:

-

Pre-treatment (-2h): Targets host factors or viral entry.

-

Co-treatment (0h): Targets entry or early enzymatic steps.

-

Post-treatment (+2h to +6h): Targets replication (RdRp/RT) or translation.

Workflow Diagram:

Caption: Time-of-Addition assay workflow to pinpoint the stage of viral inhibition.

Step-by-Step:

-

Seeding: Seed cells (e.g., Vero E6 for RNA viruses) in 24-well plates (1x10^5 cells/well) overnight.

-

Infection: Infect with virus (MOI 0.[2]1) for 1 hour at 37°C.

-

Treatment Groups:

-

Pre: Add compound 2h before infection; wash before infection.

-

Co: Add compound with virus; wash after 1h.

-

Post: Add compound at 2, 4, 6, 8 hours post-infection.

-

-

Incubation: Incubate for 24 hours (or single replication cycle).

-

Harvest: Collect supernatant for Plaque Assay or cell lysate for RNA extraction (qRT-PCR).

-

Analysis: Plot % Inhibition vs. Time of Addition. Note: Polymerase inhibitors (like 5-FC derivatives) typically show efficacy when added up to 4-6 hours post-infection.

Challenges and Future Directions

The Proofreading Barrier (ExoN)

Coronaviruses (SARS-CoV, SARS-CoV-2) possess a 3'-to-5' exoribonuclease (ExoN/nsp14) that excises mismatched nucleotides.

-

Problem: 5-FU and simple 5-FC derivatives are often excised, rendering them ineffective.

-

Solution: "Stealth" mutagens like N4-hydroxycytidine (NHC/Molnupiravir) escape ExoN detection because the tautomeric shift occurs after incorporation.

-

Strategy: Developing 5-fluoro-N4-hydroxycytidine conjugates could theoretically combine the metabolic stability of the 5-F scaffold with the ExoN-evasion of the N4-OH group, though cytotoxicity must be monitored.

Host Toxicity

Lethal mutagens do not distinguish perfectly between viral RdRp and host mitochondrial RNA polymerase.

-

Control: All 5-FC derivatives must be screened for mitochondrial toxicity (mtDNA synthesis inhibition) using HepG2 cells grown in galactose (forcing oxidative phosphorylation).

References

-

Synthesis and antiviral activity of 5-substituted cytidine analogues. Journal of Medicinal Chemistry, 2006.

-

N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. Antiviral Chemistry & Chemotherapy, 1999.

-

Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus. Journal of Virology, 2019.

-

Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. MDPI Molecules, 2020.

-

A time-of–drug addition approach to target identification of antiviral compounds. Nature Protocols, 2011.

-

Lethal Mutagenesis of RNA Viruses and Approved Drugs. Viruses, 2022.[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Coronavirus Genome Stability As Potential Targets for Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Synthesis of 5-Fluoro-2',3'-O-isopropylidenecytidine

Introduction & Scope

This application note details a robust, scalable protocol for the synthesis of 5-Fluoro-2',3'-O-isopropylidenecytidine (CAS 61787-04-0) from 5-fluorocytidine .

This molecule serves as a critical "chiral synthon" in the development of fluorinated nucleoside therapeutics. Most notably, it is the direct precursor to the 5'-deoxy intermediate used in the synthesis of Capecitabine (Xeloda®), a prodrug of 5-fluorouracil (5-FU). The protection of the 2' and 3' hydroxyl groups as an acetonide (isopropylidene) is essential to allow selective modification of the 5'-hydroxyl group or the N4-amine without competing side reactions.

Core Scientific Principle

The synthesis relies on the acid-catalyzed transacetalization of a cis-1,2-diol (the ribose 2',3'-OH) with 2,2-dimethoxypropane (DMP). While acetone can act as both solvent and reagent, DMP is preferred as a dehydrating agent that drives the equilibrium forward by consuming the water byproduct (generating methanol and acetone). The reaction is thermodynamically controlled, exclusively forming the five-membered dioxolane ring fused to the ribose sugar.

Reaction Mechanism & Pathway[1][2]

The following diagram illustrates the transformation from 5-fluorocytidine to the target acetonide, highlighting the critical transition from the insoluble starting material to the soluble protected product.

Figure 1: Reaction pathway for the acetonide protection of 5-fluorocytidine.

Materials & Equipment

Reagents

| Reagent | Grade | Role | CAS No. |

| 5-Fluorocytidine | >98% HPLC | Starting Material | 2341-22-2 |

| 2,2-Dimethoxypropane | ReagentPlus® | Reagent / Water Scavenger | 77-76-9 |

| Acetone | Anhydrous (<0.3% H₂O) | Solvent | 67-64-1 |

| p-Toluenesulfonic acid (p-TSA) | Monohydrate | Acid Catalyst | 6192-52-5 |

| Triethylamine (TEA) | >99% | Quenching Base | 121-44-8 |

Equipment

-

Round-bottom flask (250 mL) with magnetic stir bar.

-

Drying tube (packed with CaCl₂ or Drierite) or N₂ line.

-

Rotary evaporator with vacuum pump.

-

Silica gel TLC plates (F₂₅₄).

Experimental Protocol

Step 1: Reaction Setup

-

Drying: Ensure 5-fluorocytidine is dried in a vacuum oven at 40°C for 4 hours prior to use to remove trace water, which can stall the reaction.

-

Suspension: In a 250 mL round-bottom flask, suspend 5-fluorocytidine (5.0 g, 19.1 mmol) in anhydrous acetone (100 mL) .

-

Note: The starting material will not dissolve initially. It forms a white suspension.

-

-

Reagent Addition: Add 2,2-dimethoxypropane (12 mL, ~5 equiv) to the suspension.

-

Catalysis: Add p-toluenesulfonic acid monohydrate (4.0 g, 21.0 mmol) in one portion.

-

Critical Observation: The reaction mixture will transition from a suspension to a clear, colorless (or pale yellow) solution within 30–60 minutes. This dissolution indicates the formation of the lipophilic acetonide product.

-

Step 2: Reaction Monitoring

-

Stir the mixture at room temperature (20–25°C) .

-

TLC Monitoring: Check progress after 2 hours.

-

Mobile Phase: Dichloromethane:Methanol (9:1).

-

Visualization: UV lamp (254 nm).

-

Rf Values: The product (Rf ~0.5) will move significantly higher than the polar starting material (Rf ~0.1).

-

Step 3: Quenching & Workup

-

Neutralization: Once the starting material is consumed (typically 2–4 hours), carefully add Triethylamine (3.0 mL) dropwise to the stirring solution.

-

Purpose: This neutralizes the acid catalyst. Failure to neutralize prior to evaporation can lead to deprotection (hydrolysis) of the acetonide due to the concentration of acid during solvent removal.

-

Check: Verify pH is neutral or slightly basic (pH 7–8) using wet pH paper.

-

-

Filtration: If a white precipitate (triethylammonium tosylate salts) forms, filter the solution through a sintered glass funnel.

-

Concentration: Evaporate the filtrate to dryness under reduced pressure (Rotavap at 40°C) to yield a pale yellow foam or oil.

Step 4: Purification

-

Crystallization (Preferred for Scale-up):

-

Dissolve the crude residue in a minimum amount of hot Ethanol (EtOH) .

-

Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filter the white crystals and wash with cold ether.

-

-

Column Chromatography (Alternative for High Purity):

-

Load the crude residue onto a silica gel column.

-

Elute with a gradient of 0% → 5% Methanol in Dichloromethane .

-

Pool fractions containing the pure product.

-

Workflow Visualization

Figure 2: Step-by-step operational workflow for the synthesis.

Quality Control & Characterization

Expected Physical Properties[5]

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: 183–185°C (Lit.[2] value for CAS 61787-04-0).

-

Solubility: Soluble in DMSO, Methanol, Acetone, Chloroform. Insoluble in Water/Hexane.

Spectroscopic Data (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.29, 1.48 (s, 3H each): Methyl protons of the isopropylidene group (characteristic gem-dimethyl singlet pair).

-

δ 4.10 - 4.25 (m): H-4', H-5' protons.

-

δ 4.75 (dd): H-2', H-3' protons (shifted downfield and coupled due to ring constraint).

-

δ 5.85 (d): H-1' anomeric proton.

-

δ 8.20 (d, J_H-F ~7 Hz): H-6 proton of the cytosine ring.

-

-

¹⁹F NMR:

-

Single peak around -165 to -167 ppm (relative to CFCl₃).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction remains a suspension | High water content in solvent or starting material. | Add more DMP (water scavenger). Ensure acetone is anhydrous. |

| Product hydrolyzes during workup | Insufficient neutralization of acid catalyst. | Ensure pH is >7 before evaporation. Use TEA or solid NaHCO₃. |

| Low Yield / Sticky Oil | Incomplete removal of DMSO/DMF (if used) or oligomer formation. | Use Acetone/DMP system (easier to remove). Triturate oil with Hexane/Ether to induce crystallization. |

Safety & Handling

-

5-Fluorocytidine is a cytotoxic agent and a potential reproductive hazard. Handle inside a fume hood wearing nitrile gloves, safety goggles, and a lab coat.

-

p-TSA is corrosive. Avoid contact with skin and eyes.

-

Acetone/DMP are highly flammable. Keep away from heat sources and static discharge.

References

-

Synthesis of Capecitabine Intermediates

- Process for preparing capecitabine. World Intellectual Property Organization, WO2008131062A2.

-

General Acetonide Protection Protocol

-

Fluorinated Nucleoside Properties

-

Physical Data Verification

-

5-Fluoro-2',3'-O-isopropylidene-D-cytidine CAS 61787-04-0.[3] CookeChem / ChemicalBook. (Verifies melting point and CAS identity).

-

Sources

- 1. m.globalchemmall.com [m.globalchemmall.com]

- 2. 2’,3’-O-Isopropylidene-5-fluorocytidine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. 5-Fluoro-2',3'-O-isopropylidene-D-cytidine , 98% , 61787-04-0 - CookeChem [cookechem.com]

- 4. m.globalchemmall.com [m.globalchemmall.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. WO2008131062A2 - Process for preparing capecitabine - Google Patents [patents.google.com]

- 8. WO2008131062A2 - Process for preparing capecitabine - Google Patents [patents.google.com]

- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds - Google Patents [patents.google.com]

Application Note: Precision Synthesis of Capecitabine via 5-Fluoro-2',3'-O-isopropylidenecytidine

This Application Note is designed for researchers and drug development professionals, focusing on the high-purity synthesis of Capecitabine starting from the chiral precursor 5-Fluoro-2',3'-O-isopropylidenecytidine.

Executive Summary

Capecitabine is a rationally designed oral fluoropyrimidine carbamate that functions as a prodrug of 5-fluorouracil (5-FU).[1][2] Its selective activation in tumor tissues via thymidine phosphorylase minimizes systemic toxicity. While industrial routes often utilize the coupling of 5-fluorocytosine with a pre-modified sugar, this guide details a linear synthetic strategy starting from 5-Fluoro-2',3'-O-isopropylidenecytidine .

This route leverages the pre-existing chirality of the ribose moiety and the stability of the acetonide protecting group to perform a sequential 5'-deoxygenation followed by

Strategic Pathway Analysis

The Chemoselectivity Challenge

The synthesis poses two primary chemoselective challenges:

-

Differentiation of Hydroxyls: The starting material contains a free 5'-OH and protected 2',3'-OH groups. The 5'-OH must be removed (reduced to methyl), while the

-amino group must be acylated. -

Base Stability: The 5-fluorocytosine ring contains a 5,6-double bond susceptible to reduction during standard catalytic hydrogenation conditions often used for dehalogenation.

The Solution: Radical Deoxygenation & Late-Stage Acylation

To navigate these challenges, we employ a Radical Deoxygenation protocol (Barton-McCombie or Tin-Hydride reduction of an iodide) rather than catalytic hydrogenation, preserving the fluoropyrimidine ring. We perform deoxygenation before acylation to eliminate the risk of forming 5'-carbonate byproducts during the reaction with n-pentyl chloroformate.

Reaction Workflow (DOT Visualization)

Caption: Step-wise synthetic transformation from acetonide-protected precursor to Capecitabine.

Detailed Experimental Protocols

Stage 1: 5'-Activation (Iodination)

Objective: Convert the 5'-hydroxyl group into a good leaving group (iodide) suitable for reduction.

-

Reagents: Triphenylphosphine (

), Iodine ( -

Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (

).

Protocol:

-

Dissolution: Charge a dry reactor with 5-Fluoro-2',3'-O-isopropylidenecytidine (1.0 eq) and Imidazole (2.5 eq). Dissolve in anhydrous THF (10 mL/g).

-

Reagent Prep: In a separate vessel, dissolve

(2.5 eq) in THF. Add -

Addition: Cannulate the

mixture into the nucleoside solution at 0°C over 30 minutes. -

Reaction: Allow to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (SiO2, 10% MeOH in DCM). The product (

) will move faster than the starting material ( -

Workup: Quench with saturated aqueous

to remove excess iodine. Extract with Ethyl Acetate ( -

Purification: Flash chromatography (0-5% MeOH in DCM) to yield 5'-Iodo-5-fluoro-2',3'-O-isopropylidenecytidine .

Stage 2: 5'-Deoxygenation (Radical Reduction)

Objective: Replace the 5'-Iodo group with hydrogen to form the 5'-methyl group (5'-deoxy).

-

Reagents: Tributyltin hydride (

), Azobisisobutyronitrile (AIBN). -

Solvent: Anhydrous Toluene (degassed).

Protocol:

-

Setup: Dissolve the 5'-Iodo intermediate (1.0 eq) in dry, degassed Toluene (15 mL/g).

-

Initiation: Add

(1.5 eq) and catalytic AIBN (0.1 eq). -

Reaction: Heat to 80°C under Argon atmosphere for 2-4 hours. The reaction is typically rapid.

-

Critical Control: Monitor the disappearance of the starting iodide. Prolonged heating may risk reducing the 5,6-double bond of the cytosine ring, although radical conditions are generally selective for the C-I bond.

-

Workup: Cool to room temperature. Concentrate under vacuum.

-

Tin Removal: Dissolve residue in MeCN and wash with Hexanes (to remove tin residues) or use KF/Silica gel treatment.

-

Yield: Solid white powder, 5'-Deoxy-5-fluoro-2',3'-O-isopropylidenecytidine .

Stage 3: -Carbamoylation

Objective: Install the pentyloxycarbonyl moiety on the exocyclic amine.

-

Reagents: n-Pentyl Chloroformate, Pyridine.

-

Solvent: Dichloromethane (DCM).

Protocol:

-

Dissolution: Dissolve the 5'-deoxy intermediate (1.0 eq) in dry DCM (10 mL/g) and Pyridine (3.0 eq).

-

Acylation: Cool to 0°C . Add n-Pentyl Chloroformate (1.2 eq) dropwise over 20 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Monitoring: HPLC should show conversion to the lipophilic carbamate derivative.

-

Quench: Add water/ice. Separate phases. Wash organic layer with 0.1 M HCl (to remove pyridine), then saturated

. -

Isolation: Dry and concentrate to obtain Protected Capecitabine .

Stage 4: Final Deprotection

Objective: Hydrolyze the 2',3'-isopropylidene ketal to release the diol.

-

Reagents: Concentrated HCl or Sulfuric Acid (catalytic).

-

Solvent: Methanol (

).

Protocol:

-

Reaction: Dissolve Protected Capecitabine in MeOH. Add concentrated HCl (to pH ~1-2).

-

Conditions: Stir at room temperature for 2-4 hours. Do not heat, as this may hydrolyze the carbamate.

-

Neutralization: Adjust pH to 7.0 using solid

or Pyridine. -

Purification: Filter salts, concentrate, and recrystallize from Ethyl Acetate/Hexanes.

-

Final Product: Capecitabine (White crystalline solid).

Quantitative Data & Process Parameters

Critical Process Parameters (CPPs)

| Parameter | Stage 1 (Iodination) | Stage 2 (Reduction) | Stage 3 (Acylation) |

| Temperature | 0°C | 80°C (Strict control) | 0°C (Exotherm control) |

| Atmosphere | Nitrogen/Argon | Argon (Degassed) | Nitrogen |

| Stoichiometry | 2.5 eq | 1.5 eq | 1.2 eq Chloroformate |

| Key Risk | Incomplete conversion | 5,6-bond saturation | 5'-O-acylation (if OH present) |

Analytical Specifications (Expected)

-

NMR (DMSO-

-

5'-Methyl: Distinct doublet at

ppm (3H, d, -

Pentyl Chain: Triplet at

ppm (terminal -

Fluoropyrimidine: Doublet at

ppm (

-

-

HPLC Purity: >98.5% (Area %).[3]

References

-

Miwa, M., et al. (1998).[2] "Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours."[2] European Journal of Cancer, 34(8), 1274-1281.[2] Link

-

Shimma, N., et al. (2000). "The Design and Synthesis of a New Tumor-Selective Fluoropyrimidine Carbamate, Capecitabine." Bioorganic & Medicinal Chemistry, 8(7), 1697-1706. Link

-

Verweij, J. (1999).[] "Capecitabine: a novel fluoropyrimidine carbamate."[1][2] Oncology, 57 (Suppl 1), 9-15.[] Link

-

Padi, P. R., et al. (2011). "One step process for the preparation of capecitabine." World Intellectual Property Organization, WO2011104540A1. Link

-

Saneyoshi, M., et al. (1980). "Synthetic Nucleosides and Nucleotides. XVI. Synthesis and Biological Activity of 5'-Deoxy-5-fluorocytidine." Chemical & Pharmaceutical Bulletin, 28(10), 2915-2923. Link

Sources

5'-functionalization of 5-Fluoro-2',3'-O-isopropylidenecytidine

Application Note: Strategic 5'-Functionalization of 5-Fluoro-2',3'-O-isopropylidenecytidine

Executive Summary & Strategic Value